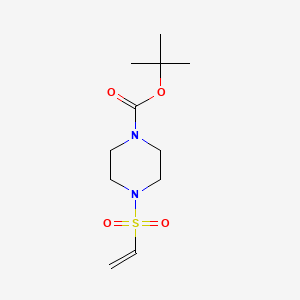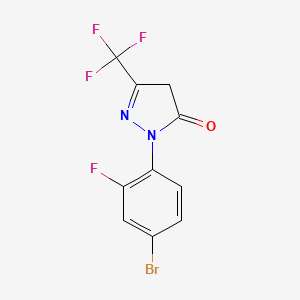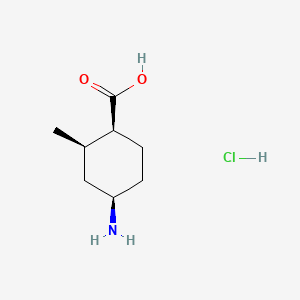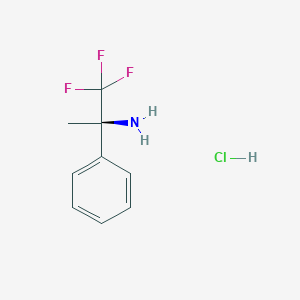
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mécanisme D'action
The mechanism of action of Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate involves the incorporation of deuterium atoms, which can alter the compound’s interaction with molecular targets. Deuterium’s higher mass compared to hydrogen can lead to changes in bond strength and reaction kinetics, affecting the overall pathway and efficiency of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxymethylnorbornane-1-carboxylate: The non-deuterated counterpart.
Methyl 4-(trideuteriomethoxymethyl)cyclohexane-1-carboxylate: A similar deuterated compound with a cyclohexane ring instead of a norbornane ring.
Uniqueness
Methyl 4-(trideuteriomethoxymethyl)norbornane-1-carboxylate is unique due to its norbornane structure, which provides rigidity and stability. The presence of deuterium further enhances its stability and alters its reaction kinetics, making it valuable for specific research applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H18O3 |
|---|---|
Poids moléculaire |
201.28 g/mol |
Nom IUPAC |
methyl 4-(trideuteriomethoxymethyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-13-8-10-3-5-11(7-10,6-4-10)9(12)14-2/h3-8H2,1-2H3/i1D3 |
Clé InChI |
VMWJCEATEZGNAJ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCC12CCC(C1)(CC2)C(=O)OC |
SMILES canonique |
COCC12CCC(C1)(CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)





![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)

![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)



